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Abstract
Roselipins are a family of bioactive glycolipids isolated from the marine fungus Gliocladium

roseum KF-1040.[1][2] They exhibit inhibitory activity against diacylglycerol acyltransferase

(DGAT), an enzyme involved in triglyceride synthesis, making them attractive targets for

metabolic disease research.[2] This document outlines a comprehensive total synthesis

strategy for Roselipin 1B. While a formal total synthesis of Roselipin 1B has not been

published, this note leverages the successful total synthesis of Roselipin 1A, which shares an

identical polyketide backbone. The proposed strategy adapts the established route, focusing on

the stereoselective synthesis of the Roselipin 1B-specific D-arabinitol moiety and its

subsequent coupling to the core structure.

Introduction
The Roselipin family (1A, 1B, 2A, and 2B) comprises a complex polyketide core featuring nine

stereogenic centers, glycosylated with D-mannose and esterified with a D-arabinitol unit.[1][3]

The distinction between Roselipin 1A and 1B lies in the stereochemistry and linkage of the D-

arabinitol moiety.[3] The successful total synthesis of Roselipin 1A has paved the way for

accessing its analogues.[1][2] This application note details a proposed synthetic strategy for

Roselipin 1B, providing a blueprint for its chemical synthesis to enable further biological

evaluation.
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Retrosynthetic Analysis
The proposed retrosynthesis for Roselipin 1B mirrors the convergent strategy employed for

Roselipin 1A. The molecule is disconnected into three primary fragments: the polyketide core 3,

a protected D-mannosyl sulfoxide donor 2, and a stereochemically defined, protected D-

arabinitol fragment specific to Roselipin 1B. The key bond formations in the forward synthesis

will be a Yamaguchi esterification to join the polyketide and arabinitol fragments, followed by a

stereoselective β-mannosylation.
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Caption: Retrosynthetic analysis of Roselipin 1B.
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The synthesis of the polyketide core is proposed via the coupling of two major fragments:

Aldehyde 5 and Ketone 4.

Synthesis of Ketone Fragment 4
The synthesis of the ethyl ketone fragment 4 commences from propionaldehyde and utilizes

highly stereoselective reactions to install the required stereocenters.
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Caption: Forward synthesis of Ketone Fragment 4.
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Synthesis of Aldehyde Fragment 5
The aldehyde fragment 5 is synthesized from a known starting aldehyde 6 through a series of

stereocontrolled transformations.
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Caption: Forward synthesis of Aldehyde Fragment 5.
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Assembly of the Polyketide Core and Final Steps
The final stages of the synthesis involve the coupling of the key fragments and the introduction

of the sugar moieties.
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Caption: Final assembly of Roselipin 1B.
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Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis of the

analogous Roselipin 1A, which are expected to be similar for the synthesis of Roselipin 1B's

core structure.

Step Reactants Product Yield (%) Reference(s)

Vinylogous

Mukaiyama Aldol

Reaction

Propionaldehyde Alcohol 8 90 [2]

HWE Olefination
Aldehyde 6,

Phosphonate 17
Alkene 18 91 [1]

LiHMDS-

mediated Aldol

Reaction

Aldehyde 5,

Ketone 4
Aldol Product 22 60 [4]

Dehydration with

Martin's

Sulfurane

Aldol Product 22
α,β-Unsaturated

Ketone
90 [2]

β-Mannosylation

Alcohol 3,

Mannosyl

Sulfoxide 2

Glycosylated

Product 23
56 [2]

Final

Deprotection

Protected

Precursor
Roselipin 1A 49 [1]

Experimental Protocols
LiHMDS-mediated syn-Selective Aldol Reaction
To a solution of ethyl ketone 4 in THF at -78 °C is added LiHMDS (1.0 M in THF). The resulting

enolate is stirred for 1 hour at -78 °C, after which a solution of aldehyde 5 in THF is added

dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C before being

quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with

ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄,
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filtered, and concentrated under reduced pressure. The crude product is purified by flash

column chromatography to afford the aldol product 22.[4]

Dehydration using Martin's Sulfurane
To a solution of the aldol product 22 in CH₂Cl₂ at 0 °C is added Martin's sulfurane. The reaction

mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then

quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers are

separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are

washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by

flash chromatography to yield the α,β-unsaturated ketone.[2]

Stereoselective β-Mannosylation (Crich's Protocol)
To a mixture of the alcohol acceptor 3, mannosyl sulfoxide donor 2, and 4 Å molecular sieves in

CH₂Cl₂ at -78 °C is added 2,6-di-tert-butyl-4-methylpyridine (DTBMP). Triflic anhydride (Tf₂O) is

then added dropwise, and the reaction is stirred at -78 °C for 1 hour. The reaction is quenched

with a saturated aqueous solution of NaHCO₃ and allowed to warm to room temperature. The

mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄,

filtered, and concentrated. Purification by flash chromatography affords the β-mannoside.[1][2]

Proposed Yamaguchi Esterification for Roselipin 1B
The polyketide acid (precursor to alcohol 3) and the protected D-arabinitol fragment for

Roselipin 1B are dissolved in toluene. 2,4,6-trichlorobenzoyl chloride is added, followed by

triethylamine, and the mixture is stirred at room temperature. In a separate flask, 4-

dimethylaminopyridine (DMAP) is dissolved in toluene. The mixed anhydride solution is then

added to the DMAP solution, and the reaction is stirred at 60 °C until completion. After cooling,

the reaction is quenched and worked up to yield the esterified product.

Conclusion
This application note outlines a feasible and detailed total synthesis strategy for Roselipin 1B
based on the successful synthesis of Roselipin 1A. The key challenges lie in the

stereoselective synthesis of the specific D-arabinitol fragment and its efficient esterification to

the complex polyketide core. The provided protocols and strategic outlines offer a solid
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foundation for the successful synthesis of Roselipin 1B, which will be crucial for in-depth

biological studies and potential therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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